

Zatolmilast cognitive effects vs placebo Fragile X

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Compound Focus: Zatolmilast

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Cognitive Outcomes: Zatolmilast vs. Placebo

Assessment Measure	Domain Assessed	LSMean Difference vs. Placebo	P-value	Study Details
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| **NIH Toolbox Cognition Crystallized Composite Score** [1] | Overall Crystallized Cognition | +5.29 | p=0.0018 | **Phase 2 Trial (NCT03569631)** • **Design:** Randomized, double-blind, placebo-controlled, two-way crossover • **Participants:** 30 adult males with FXS (ages 18-41) • **Duration:** 12 weeks per treatment period [2] [1] || **NIH Toolbox Picture Vocabulary** [1] | Receptive Language | +5.79 | p=0.0342 || **NIH Toolbox Oral Reading Recognition** [1] | Expressive Language & Reading | +2.80 | p=0.0157 || **Caregiver Visual Analog Scale - Language** [1] | Daily Language Function | +14.04 | p=0.0051 || **Caregiver Visual Analog Scale - Daily Functioning** [1] | Overall Daily Living | +14.53 | p=0.0017 ||

Experimental Trial Design & Protocols

The positive cognitive data is derived from a robust clinical trial design.

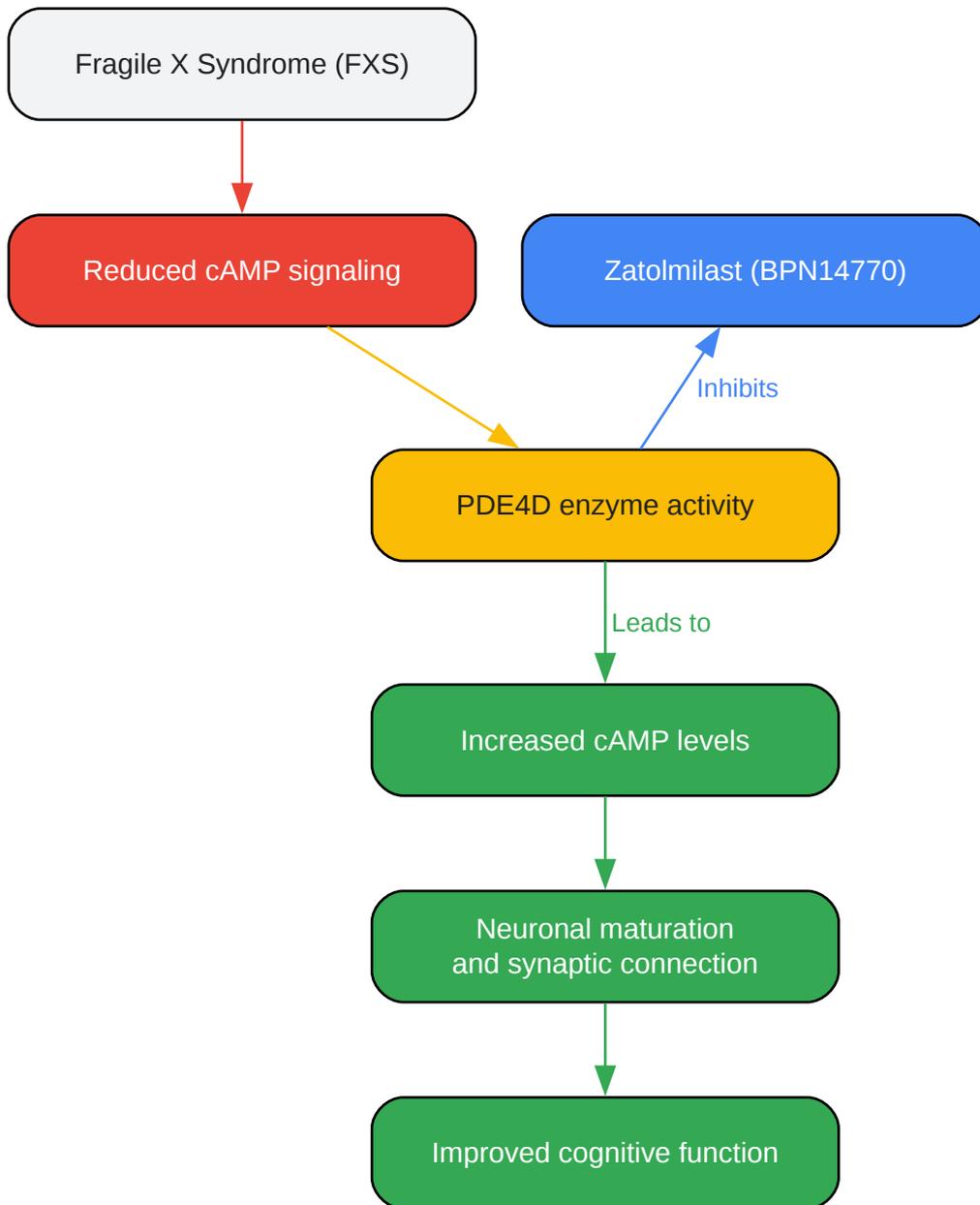
- **Trial Registrations:** The pivotal Phase 2 trial is registered under **NCT03569631** [2] [1] [3]. The ongoing Phase 2b/3 studies are **EXPERIENCE-204 (NCT05163808)** for adolescents and

EXPERIENCE-301 (NCT05358886) for adults [4] [5].

- **Participant Profile:** The Phase 2 trial enrolled 30 adult males (ages 18-41) with a confirmed genetic diagnosis of FXS (>200 CGG repeats in the *FMR1* gene) [2] [1]. The ongoing studies include male adolescents (9-17) and adults (18-45) [5] [6].
- **Study Design:** The Phase 2 trial was a **single-center, randomized, placebo-controlled, two-way crossover study** [2] [1]. Each participant received both **Zatolmilast** (25 mg, twice daily) and a placebo for 12-week periods. The primary endpoint was safety, with efficacy as an exploratory endpoint [4] [1].

Mechanism of Action and Biomarker Evidence

Zatolmilast is a first-in-class, selective allosteric inhibitor of phosphodiesterase-4D (PDE4D). Its proposed mechanism for improving cognition in FXS is illustrated below.



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Emerging biomarker data from the trial provides physiological evidence for **ZatoImilast**'s effect on the brain:

- **Neurophysiological Biomarkers:** A secondary analysis of the Phase 2 trial EEG data identified **Peak Alpha Frequency (PAF)** as a potential biomarker. Increased PAF from baseline was associated with **ZatoImilast** but not placebo, suggesting a direct impact on neural circuitry relevant to cognition [2].
- **Target Engagement Correlation:** Another study found a significant correlation between serum levels of **ZatoImilast** and a reduction in the **N1 event-related potential (ERP) amplitude**, an EEG marker

of neural hyperexcitability in FXS. This strengthens the evidence that the drug engages its intended target and modulates abnormal brain activity [3].

Future Research and Developments

The development program for **Zatolmilast** is actively ongoing.

- **Current Status:** The **EXPERIENCE-204 (adolescent)** and **EXPERIENCE-301 (adult)** studies have completed enrollment. An open-label extension study, **EXPERIENCE-302**, is ongoing for participants who completed the earlier trials [5].
- **Regulatory Incentives:** The U.S. FDA has granted **Zatolmilast Rare Pediatric Disease Designation** and **Orphan Drug Designation**, which may facilitate its development and review process [4].

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